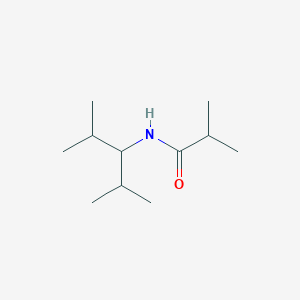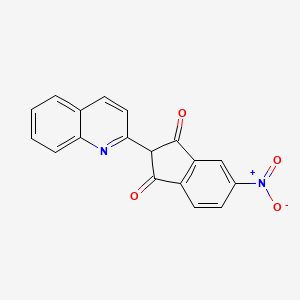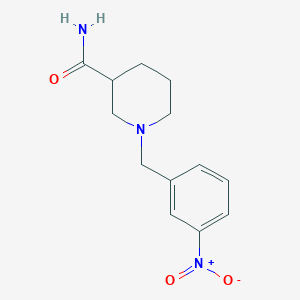
N-(1-isopropyl-2-methylpropyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isopropyl-2-methylpropyl)-2-methylpropanamide, also known as Pregabalin, is a medication used to treat epilepsy, neuropathic pain, generalized anxiety disorder, and fibromyalgia. It was first approved for medical use in the United States in 2004 and is now widely prescribed worldwide. The chemical structure of Pregabalin is similar to the neurotransmitter gamma-aminobutyric acid (GABA), which is responsible for inhibitory signaling in the central nervous system.
Wirkmechanismus
N-(1-isopropyl-2-methylpropyl)-2-methylpropanamide works by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This reduces the release of neurotransmitters such as glutamate, substance P, and noradrenaline, which are involved in pain signaling, anxiety, and seizures.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in the body. It has been shown to reduce the release of inflammatory cytokines, which are involved in pain and inflammation. It also increases the production of GABA, which has a calming effect on the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-isopropyl-2-methylpropyl)-2-methylpropanamide in laboratory experiments is its well-established mechanism of action, which allows researchers to design experiments that target specific pathways in the central nervous system. However, one limitation is that this compound can interact with other drugs and may have variable effects depending on the patient's medical history and other medications they are taking.
Zukünftige Richtungen
There are several future directions for research on N-(1-isopropyl-2-methylpropyl)-2-methylpropanamide. One area of interest is the use of this compound in combination with other drugs to treat complex medical conditions such as chronic pain and anxiety disorders. Another area of research is the development of new formulations of this compound that can be administered more easily and have fewer side effects. Finally, there is ongoing research into the long-term effects of this compound on the central nervous system and its potential for abuse.
Synthesemethoden
The synthesis of N-(1-isopropyl-2-methylpropyl)-2-methylpropanamide involves the reaction of 3-isobutylglutaric acid with ammonia, followed by an intermediate reaction with methylamine to form the final product. This is a multi-step process that requires careful control of reaction conditions to ensure the production of high-quality this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-isopropyl-2-methylpropyl)-2-methylpropanamide has been extensively studied for its efficacy in treating various medical conditions. In epilepsy, it has been shown to reduce the frequency of seizures in patients with partial-onset seizures. In neuropathic pain, it has been found to be effective in reducing pain intensity and improving quality of life. In generalized anxiety disorder, this compound has been shown to reduce symptoms of anxiety and improve overall functioning.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-7(2)10(8(3)4)12-11(13)9(5)6/h7-10H,1-6H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTWORMKLQVDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-ethyl-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B5137233.png)
![ethyl 4-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5137237.png)
![2,4-bis[(4-methylphenyl)amino]-2-cyclopenten-1-one](/img/structure/B5137260.png)
![5-(4-fluorophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5137272.png)
![3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5137280.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dioxo-9,10-dihydro-1-anthracenesulfonamide](/img/structure/B5137281.png)
![methyl 2-{[({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}oxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B5137285.png)
![2-amino-7-methyl-4-[4-(methylthio)phenyl]-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5137293.png)



![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5137320.png)
![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5137326.png)

